
4-methyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-methyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide” is a chemical compound with the molecular formula C14H11NO4S2. It has an average mass of 321.371 Da and a monoisotopic mass of 321.012939 Da .
Synthesis Analysis
A new method for obtaining 4-methyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide was developed using a diazotization reaction . The synthesis involves the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl) acetamide. The second stage is cyclodehydration of the compound in sulfuric acid, leading to the formation of 2-methyl-5-phenyloxazole. This compound then undergoes sulfochlorination in a mixture of thionyl chloride and chlorosulfonic acid. The resulting 4-(2-methyloxazol-5-yl)benzene-1-sulfonyl chloride is treated with an aqueous ammonia solution. The target product is purified by recrystallization from ethanol to obtain 4-methyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide .Physical And Chemical Properties Analysis
The compound has a melting point of 268-270°C . Its 1H NMR (DMSO-d6) is δ 7.79 (d, J = 8.7 Hz, 1H), 7.44 (d, J = 8.7 Hz, 1H), 7.21 (t, J = 5.4 Hz, 1H), 6.99 (dd, J = 2.5, 8.7 Hz, 1H), 6.96 (d, J = 2.3 Hz, 1H), 6.68 (dd, J = 2.1, 8.7 Hz, 1H), 6.47 (d, J = 2.1 Hz, 1H), 6.08 (s, 1H), 5.92 (s, 1H), 4.62 (d, J = 5.4 Hz, 2H), 3.83 (s, 3H), 2.28 (s, 3H) .Applications De Recherche Scientifique
- Structural Basis for Selective Inhibition of Cyclooxygenase-2 (COX-2) : Researchers have investigated the structural basis for the selective inhibition of COX-2 by anti-inflammatory agents. This compound may play a role in modulating inflammation pathways .
- Minimum Inhibitory Concentrations (MICs) : Studies have explored the antimicrobial activity of this compound against bacterial strains such as Klebsiella pneumoniae, Escherichia coli, and Staphylococcus aureus. Determining the minimum inhibitory concentrations (MICs) provides insights into its potential as an antimicrobial agent .
- Synthesis and Characterization : Researchers have synthesized novel benzothieno-oxazepines, and this compound likely contributes to their structural diversity. Detailed characterization studies have been conducted to understand its properties and potential applications .
- Hydrogen Bonding and Polar Surface Area : With 12 hydrogen bond acceptors and 1 donor, it exhibits specific interactions. The polar surface area is also relevant .
- Commercial Availability : This compound is available from multiple suppliers, including Otava, Ltd., ChemBridge Corporation, ChemDiv, Inc., and Life Chemicals Inc. Researchers can access it for their scientific investigations .
Anti-Inflammatory Agents
Antimicrobial Activity
Novel Benzothieno-Oxazepines
Chemical Biology and Drug Discovery
Chemical Supplier Availability
Mécanisme D'action
This compound has been developed as a drug candidate for the treatment of glaucoma, named “oxazopt”. It exhibits the properties of an isoform-selective inhibitor of human carbonic anhydrase II . Carbonic anhydrases are enzymes involved in many important physiological and pathological processes, and their inhibition has a wide range of pharmacological applications .
Orientations Futures
Propriétés
IUPAC Name |
4-methyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4S2/c1-9-2-5-11(6-3-9)21(17,18)15-10-4-7-12-13(8-10)20-14(16)19-12/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFCMZHWXRMRKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC(=O)S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2772657.png)
![N-(4-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide](/img/structure/B2772658.png)
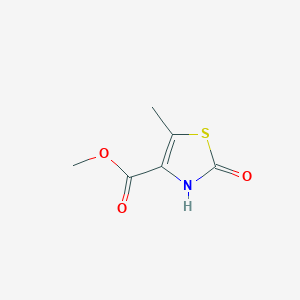
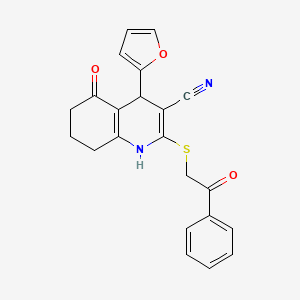
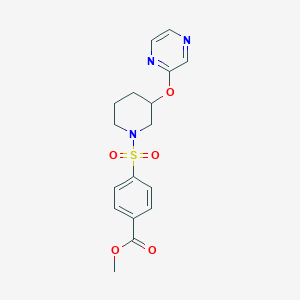

![ethyl 2-(1,7-dimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2772666.png)
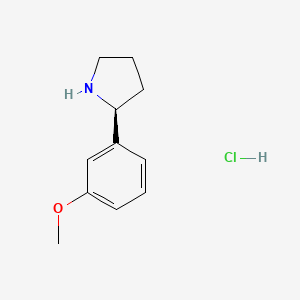
![N-(1-cyanocyclobutyl)-N-methyl-1-phenyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxamide](/img/structure/B2772668.png)
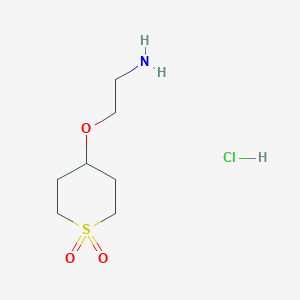

![(E)-4-(Dimethylamino)-N-[(4-methoxy-1-benzothiophen-7-yl)methyl]but-2-enamide](/img/structure/B2772675.png)
![N-(2,4-difluorophenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2772678.png)
![ethyl 2-(2-((1-(2-(3,4-dimethoxybenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2772679.png)